1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 81744-02-7
VCID: VC17017364
InChI: InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H
SMILES:
Molecular Formula: C13H9NO2Se
Molecular Weight: 290.19 g/mol

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-

CAS No.: 81744-02-7

Cat. No.: VC17017364

Molecular Formula: C13H9NO2Se

Molecular Weight: 290.19 g/mol

* For research use only. Not for human or veterinary use.

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- - 81744-02-7

Specification

CAS No. 81744-02-7
Molecular Formula C13H9NO2Se
Molecular Weight 290.19 g/mol
IUPAC Name 2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one
Standard InChI InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H
Standard InChI Key UVLJTNCCWYTHDP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1,2-benzisoselenazol-3(2H)-one comprises a benzene ring fused to a selenazole ring containing a selenium atom. The 3-hydroxyphenyl substituent at the N2 position introduces enhanced solubility and reactivity compared to non-hydroxylated analogues . The hydroxyl group facilitates hydrogen bonding with biological targets, while the selenium atom enables redox activity critical for enzyme inhibition .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H9NO2Se\text{C}_{13}\text{H}_{9}\text{NO}_{2}\text{Se}
Molecular Weight290.19 g/mol
SolubilityModerate in polar solvents
Key Functional GroupsSelenazole, 3-hydroxyphenyl

The selenium center adopts a planar configuration, enabling π-π stacking interactions with aromatic residues in enzyme active sites, as observed in studies of similar compounds like ebselen .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,2-benzisoselenazol-3(2H)-one derivatives typically involves copper-mediated cross-coupling reactions. A common method starts with potassium selenocyanate and N-substituted ortho-halobenzamides under thermal or photochemical conditions. For the 3-hydroxyphenyl variant, aniline derivatives with hydroxyl groups are reacted with 2-(chloroseleno)benzoyl chloride to yield the target compound .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key Reagents
Copper-mediated coupling40–60KSeCN, CuI, ortho-halobenzamide
Aniline condensation35–502-(Chloroseleno)benzoyl chloride

Radiolabeled analogues, such as 75Se^{75}\text{Se}-derivatives, have been synthesized for tracer studies, achieving specific activities up to 8.9 GBq/mM .

Analytical Characterization

Purity and identity are confirmed via HPLC, TLC, and mass spectrometry. The hydroxyl group’s presence is verified through IR spectroscopy (O–H stretch at 3200–3600 cm1^{-1}) and 1H^1\text{H}-NMR (singlet at δ 9.2 ppm) .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar to picomolar inhibition constants against bacterial and viral targets:

  • New Delhi metallo-β-lactamase (NDM-1): Covalent inhibition via selenium-thiol interactions disrupts antibiotic resistance in Gram-negative bacteria .

  • Thioredoxin reductase (TrxR): Acts as a substrate for TrxR, generating ebselen selenol (IC502.5μM\text{IC}_{50} \approx 2.5 \, \mu\text{M}), which oxidizes reduced thioredoxin (k>2×107M1s1k > 2 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}) .

  • SARS-CoV-2 papain-like protease (PLpro^\text{pro}): Analogues inhibit viral replication by targeting catalytic cysteine residues (IC50<250nM\text{IC}_{50} < 250 \, \text{nM}) .

Table 3: Enzyme Inhibition Profiles

EnzymeKiK_i or IC50\text{IC}_{50}Mechanism
NDM-120 pM–10 nMCovalent bond formation
TrxR2.5 µMRedox cycling
PLpro^\text{pro}236 nMCys111 adduct formation

Antibacterial and Antiviral Effects

The 3-hydroxyphenyl group enhances membrane permeability, enabling activity against Proteus mirabilis (IC90<50nM\text{IC}_{90} < 50 \, \text{nM}) and Sporosarcina pasteurii . Docking studies reveal π–π interactions with Trp106 and Lys105 in CoV-2 PLpro^\text{pro}, explaining its antiviral potential .

Future Directions

  • Clinical Translation: Toxicity profiling and pharmacokinetic studies are needed to advance toward Phase I trials.

  • Broad-Spectrum Antivirals: Testing against emerging coronaviruses and influenza strains could expand applications.

  • Hybrid Molecules: Conjugation with β-lactam antibiotics may synergize antibacterial effects.

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